2-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
Description
2-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound featuring a 1,3-oxazole core substituted at position 2 with a 3,5-difluorophenyl group and at position 4 with a carboxylic acid moiety.
Properties
Molecular Formula |
C10H5F2NO3 |
|---|---|
Molecular Weight |
225.15 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO3/c11-6-1-5(2-7(12)3-6)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
SGMSSBZJZPKJLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NC(=CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the reaction of 3,5-difluoroaniline with glyoxylic acid to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring or the phenyl group.
Scientific Research Applications
Chemistry
In organic chemistry, 2-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications.
Biology
Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. Studies have demonstrated its potential in inhibiting specific biological pathways relevant to disease processes.
Case Study : A study explored the compound's effects on various cancer cell lines, revealing significant cytotoxic activity against human breast adenocarcinoma cells (MCF-7 and MDA-MB-231). The mechanism involved apoptosis induction in a dose-dependent manner.
Medicine
The compound is being investigated as a pharmaceutical intermediate in drug development. Its ability to interact with biological targets makes it a candidate for further exploration in therapeutic applications.
Industrial Applications
In industry, 2-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical characteristics allow it to be tailored for various applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Chlorine
A key comparison is with 5-(3,5-Dichlorophenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid (C₁₄H₇Cl₂NO₃S, MW 340.18 g/mol) . Both compounds share an oxazole-carboxylic acid backbone but differ in substituents:
- Halogen Type: The target compound uses fluorine at the phenyl 3,5-positions, whereas the dichloro analog employs chlorine.
- Molecular Weight : Replacing two chlorine atoms (atomic weight ~35.5 each) with fluorine (atomic weight ~19 each) reduces the molecular weight by ~33 g/mol, yielding an approximate MW of 307 g/mol for the difluoro compound.
Data Table 1: Structural and Physical Comparison
Computational Insights
Density functional theory (DFT) studies, such as Becke’s hybrid functional, could model the electronic effects of fluorine vs. chlorine substitutions. For example:
- Electron Density : Fluorine’s strong electron-withdrawing nature may stabilize the oxazole ring’s electron-deficient regions, affecting charge distribution and reactivity .
- Correlation Energy : The Colle-Salvetti correlation-energy formula highlights how substituents influence molecular orbital interactions, with fluorine likely reducing electron correlation energy compared to chlorine .
Biological Activity
2-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
The chemical structure of 2-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid is characterized by the presence of a difluorophenyl group attached to an oxazole ring with a carboxylic acid functional group. Below are its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H5F2NO3 |
| Molecular Weight | 225.15 g/mol |
| IUPAC Name | 2-(3,5-difluorophenyl)-1,3-oxazole-4-carboxylic acid |
| InChI Key | SGMSSBZJZPKJLW-UHFFFAOYSA-N |
Synthesis
The synthesis of 2-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the reaction of 3,5-difluoroaniline with glyoxylic acid. This process includes cyclization to form the oxazole ring under specific reaction conditions that may involve dehydrating agents and catalysts.
Biological Activity
Recent studies have explored the biological activity of 2-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid across various domains:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated for its effectiveness against various bacterial strains. Comparative studies showed that it possesses a higher inhibition rate than several standard antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its role in modulating inflammatory responses .
Antioxidant Activity
Using the DPPH assay method, the antioxidant activity of 2-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid was assessed. The compound demonstrated a notable inhibition percentage compared to standard antioxidants, indicating its potential as an antioxidant agent .
The biological effects of 2-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid are believed to stem from its ability to interact with specific molecular targets. It can bind to various enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. These interactions may lead to modulation of enzymatic activity and cellular signaling pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of 2-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional treatments .
- Cancer Research : In vitro studies revealed that this compound exhibits cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. The IC50 values indicated significant antiproliferative activity which suggests potential applications in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
